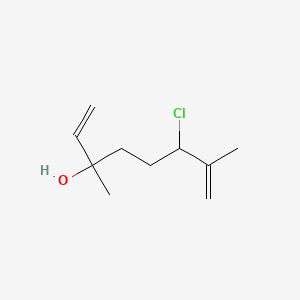
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C10H17ClO It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of linalool. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The reaction temperature is maintained at around 0-5°C to control the rate of chlorination and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant scent.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but without the chlorine atom.
Geraniol: Another terpene alcohol with a similar structure but different functional groups.
Citral: A terpene aldehyde with a similar carbon skeleton but different functional groups.
Uniqueness
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where chlorinated derivatives are required.
Propriétés
Numéro CAS |
74514-23-1 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
6-chloro-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H17ClO/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,12H,1-2,6-7H2,3-4H3 |
Clé InChI |
GYDUDSDCDLVYNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC(C)(C=C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


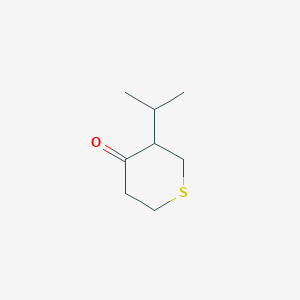
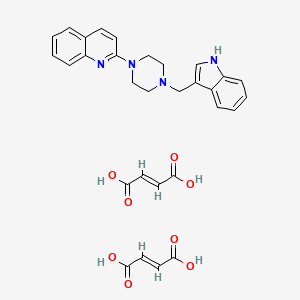
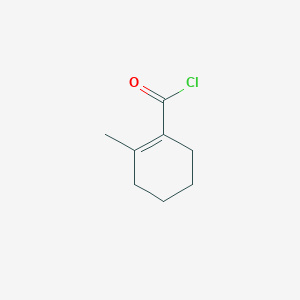


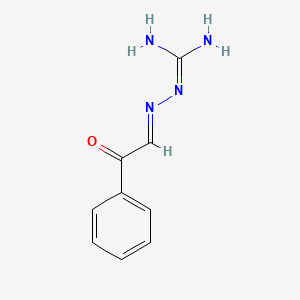
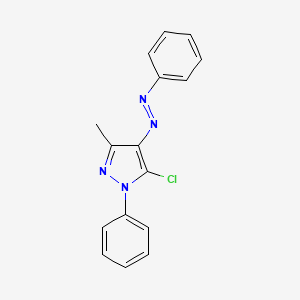
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

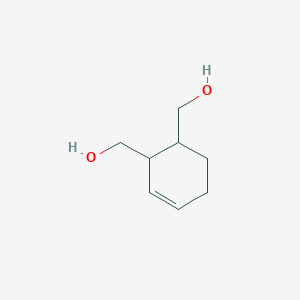
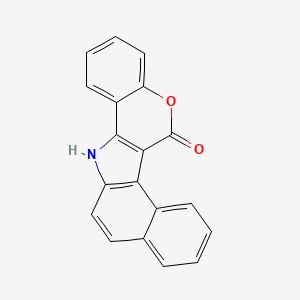
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
